2-Azido-1-chloro-4-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

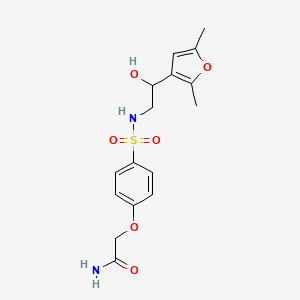

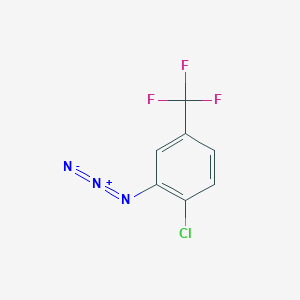

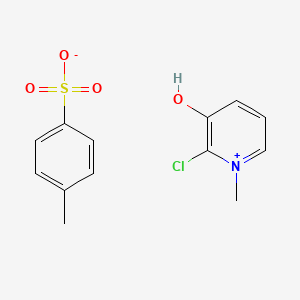

“2-Azido-1-chloro-4-(trifluoromethyl)benzene” is a chemical compound that is a derivative of benzene. It has a molecular formula of C7H4ClF3N3 . The compound is related to “1-chloro-4-(trifluoromethyl)benzene”, also known as p-chlorobenzotrifluoride .

Molecular Structure Analysis

The molecular structure of “2-Azido-1-chloro-4-(trifluoromethyl)benzene” would be expected to be similar to that of its related compounds. For example, “1-chloro-4-(trifluoromethyl)benzene” has a molecular weight of 180.56 , while “1-Azido-4-(trifluoromethyl)benzene” has a molecular weight of 187.122 Da .Scientific Research Applications

Synthesis of New 1,2,3-Triazole Derivatives

Research by Negrón-Silva et al. (2013) involved the synthesis of ten 1,4-disubstituted 1,2,3-triazoles, demonstrating the utility of azido-methylbenzene derivatives in generating compounds with potential inhibitory activity against acidic corrosion of steels. This underscores the role of azido derivatives in developing corrosion inhibitors through conventional click chemistry processes (Negrón-Silva et al., 2013).

Regioselective Synthesis of 1H-[1,2,3]-Triazoles

Hu et al. (2008) reported a novel method for synthesizing 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles via room-temperature 1,3-dipolar cycloaddition. This highlights the efficiency of azido derivatives in facilitating high regioselectivity in the synthesis of triazole compounds, a crucial aspect in medicinal chemistry and material science (Hu et al., 2008).

Improved Synthesis of Azide Compounds

Kopach et al. (2009) developed a safer, more efficient batch process for producing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene. By optimizing azide production processes for microflow reactors, the study showcases advancements in the safe and efficient synthesis of azide compounds, vital for various chemical syntheses (Kopach et al., 2009).

Photoaffinity Labelling Applications

Shaffer and Platz (1989) synthesized 6-azido-4,5,7-trifluoroindole and explored its photochemistry, finding its potential as a new reagent for photoaffinity labelling at low temperatures. This application is critical for biochemical studies where specific biomolecule labeling is required (Shaffer & Platz, 1989).

Development of Supramolecular Structures

Lee et al. (2013) demonstrated the formation of novel supramolecular structures from azobenzene-containing derivatives, indicative of the role azido derivatives play in the development of advanced materials with potential applications in molecular electronics and photonics (Lee et al., 2013).

Mechanism of Action

The azido group (-N3) is a functional group that’s often used in click chemistry, a type of chemical synthesis designed for the efficient assembly of molecular structures. The azido group can react with alkynes to form a stable triazole ring, a reaction known as the Huisgen cycloaddition .

The trifluoromethyl group (-CF3) is a substituent that’s often used to modify the properties of organic compounds. It’s highly electronegative, which can influence the reactivity of the compound .

The chloro group (-Cl) is a common leaving group in nucleophilic substitution reactions .

properties

IUPAC Name |

2-azido-1-chloro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-5-2-1-4(7(9,10)11)3-6(5)13-14-12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOUXXPAOZPOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=[N+]=[N-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2965536.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2965538.png)

![N-[2-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2965541.png)

![1-(4-methylpyrimidin-2-yl)-N-[3-(methylthio)phenyl]piperidine-3-carboxamide](/img/structure/B2965543.png)

![Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid](/img/structure/B2965545.png)

![3-(2-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965547.png)

![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2965548.png)

![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)